molecular formula C10H12FNO B2824144 3-(4-氟苯基)吗啉 CAS No. 1017396-52-9

3-(4-氟苯基)吗啉

货号 B2824144
CAS 编号: 1017396-52-9
分子量: 181.21
InChI 键: VURZDWDKDQRYTJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Fluorophenyl)morpholine is a chemical compound with a wide range of applications in scientific research and industry. It is an important intermediate of the antibiotic drug linezolid .


Synthesis Analysis

The precursor compound 3-fluoro-4-morpholinoaniline is synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl .


Molecular Structure Analysis

The molecular formula of 3-(4-Fluorophenyl)morpholine is C10H12FNO . The molecular weight is 181.207 Da .


Physical And Chemical Properties Analysis

3-(4-Fluorophenyl)morpholine is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved sources.

科学研究应用

合成与表征

  • 合成了 3-(4-氟苯基)吗啉的衍生物并对其进行了表征,显示出潜在的生物活性,例如抗菌和抗氧化作用,以及抗结核和抗糖尿病特性 (Mamatha et al., 2019)
  • 分析了该分子的晶体结构,揭示了其分子排列和在材料科学和药物设计中的潜在应用 (B. Chai & Changling Liu, 2011)

生物和医药应用

  • 研究强调了该化合物作为抗抑郁药的潜力,以及在呕吐和抑郁症的临床前试验中的有效性 (T. Harrison et al., 2001)
  • 另一项研究合成了一种衍生物,显示出对癌细胞系的独特抑制作用,表明其在抗肿瘤应用中的潜力 (Zhi-hua Tang & W. Fu, 2018)
  • 对吗啉衍生物的抗菌活性进行的研究提供了对其作为抗生素对抗多重耐药菌株的潜力的见解 (M. A. Oliveira et al., 2015)

化学和催化特性

  • 探索了该化合物作为药物合成中间体的作用,突出了其在药物开发和合成中的重要性 (Zhang Fuli, 2012)
  • 展示了其在催化中的应用,其中它被用于硝基芳烃的氢化,这是药物合成中的一项关键反应 (K. Shanmugaraj et al., 2020)

成像和传感应用

  • 一项研究开发了一种基于吗啉衍生物的荧光探针,用于成像活细胞中的三价阳离子,展示了其在生物成像和诊断中的潜力 (F. Ye et al., 2019)

安全和危害

The safety data sheet for 3-(4-Fluorophenyl)morpholine hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name

3-(4-fluorophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURZDWDKDQRYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017396-52-9
Record name 3-(4-fluorophenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What are the common synthetic approaches to obtain 3-(4-Fluorophenyl)morpholine?

A1: Several synthetic routes have been explored for 3-(4-Fluorophenyl)morpholine, often aiming for specific stereoisomers crucial for pharmaceutical activity. Two prominent approaches are:

  • Cyclization and Reduction: Starting with 2-(4-fluorophenyl)acetonitrile, a series of cyclization, oxidation, and reduction steps lead to the desired morpholine structure [, ]. This method is favored for its simplicity and lower environmental impact.
  • Grignard Addition and Hydrogenation: A highly stereoselective method involves the Grignard addition of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy] magnesium bromide to a morpholinone derivative, followed by hydrogenation [, ]. This approach offers good control over stereochemistry, a critical factor in drug efficacy.

Q2: How does the stereochemistry of 3-(4-Fluorophenyl)morpholine derivatives influence their activity?

A: The stereochemistry of 3-(4-Fluorophenyl)morpholine derivatives plays a crucial role in their binding affinity and selectivity towards targets like the NK1 receptor. In aprepitant, the (2R,3S) configuration of the morpholine ring is essential for optimal interaction with the receptor [, ]. Modifications altering this stereochemistry can significantly impact the compound's potency and selectivity.

Q3: What challenges are encountered during the synthesis of 3-(4-Fluorophenyl)morpholine derivatives, and how are they addressed?

A: One challenge in synthesizing these compounds lies in controlling the stereochemistry during key reactions like Grignard addition and hydrogenation. Researchers have discovered that factors like pH significantly impact the stability and reactivity of intermediates, ultimately influencing the final product's stereochemical outcome []. Careful optimization of reaction conditions, including pH control and catalyst selection, is vital to ensure high stereoselectivity. Additionally, the hydrogenation step can exhibit unusual kinetics, with the potential for impurity formation []. Detailed kinetic studies have been conducted to understand and mitigate this issue, leading to improved reaction control and product purity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。